molecular formula C8H15ClN2O B6186803 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride CAS No. 2639446-33-4

1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride

Cat. No. B6186803
CAS RN: 2639446-33-4
M. Wt: 190.7
InChI Key:
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole derivatives can be synthesized by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The molecular weight of a similar compound, 1H-imidazol-2-ylmethanol hydrochloride, is 134.57 .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Safety information for a similar compound, 1H-imidazol-2-ylmethanol hydrochloride, includes hazard statements H315, H319, H335 and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are being developed for different therapeutic actions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride involves the reaction of 2,2-dimethylpropan-1-ol with imidazole in the presence of a strong acid catalyst to form the intermediate 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol. This intermediate is then reacted with hydrochloric acid to form the final product, 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride.", "Starting Materials": [ "2,2-dimethylpropan-1-ol", "imidazole", "strong acid catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: Add 2,2-dimethylpropan-1-ol and imidazole to a reaction flask.", "Step 2: Add a strong acid catalyst to the reaction flask.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Add hydrochloric acid to the reaction mixture.", "Step 6: Stir the reaction mixture for several hours.", "Step 7: Filter the resulting solid and wash with cold water.", "Step 8: Dry the solid under vacuum to obtain 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride." ] }

CAS RN

2639446-33-4

Molecular Formula

C8H15ClN2O

Molecular Weight

190.7

Purity

95

Origin of Product

United States

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